4-{[(E)-(3-bromophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-{[(E)-(3-bromophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, a bromophenyl group, and a thiol group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(3-bromophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using 3-amino-1,2,4-triazole as a starting material.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a condensation reaction with 3-bromobenzaldehyde.
Formation of the Thiol Group: The thiol group can be introduced through a thiolation reaction.
Industrial Production Methods
Industrial production of This compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(3-bromophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol: undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromophenyl group can undergo reduction to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Phenyl derivatives.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
4-{[(E)-(3-bromophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol: has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-(3-bromophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The triazole ring can interact with biological receptors through hydrogen bonding and dipole interactions . The bromophenyl group can enhance the compound’s binding affinity to specific targets, while the thiol group can participate in redox reactions and form covalent bonds with target proteins .
Comparison with Similar Compounds
4-{[(E)-(3-bromophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol: can be compared with other similar compounds, such as:
- 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(3-benzyloxyphenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H17BrN4S |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
4-[(E)-(3-bromophenyl)methylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H17BrN4S/c16-13-8-4-5-11(9-13)10-17-20-14(18-19-15(20)21)12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7H2,(H,19,21)/b17-10+ |
InChI Key |
LKQFXUSTJXHWFW-LICLKQGHSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)Br |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)Br |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.